amine](/img/structure/B3975581.png)
(2-methoxyethyl)[(3-methyl-2-thienyl)methyl](quinolin-3-ylmethyl)amine
Vue d'ensemble
Description
(2-methoxyethyl)[(3-methyl-2-thienyl)methyl](quinolin-3-ylmethyl)amine, also known as MPTQ, is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MPTQ is a member of the quinoline-based compounds and is synthesized through a multi-step process involving the use of various reagents and catalysts.
Mécanisme D'action
The mechanism of action of (2-methoxyethyl)[(3-methyl-2-thienyl)methyl](quinolin-3-ylmethyl)amine is not fully understood. However, it is believed to interact with various biological targets, including enzymes and receptors. (2-methoxyethyl)[(3-methyl-2-thienyl)methyl](quinolin-3-ylmethyl)amine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
(2-methoxyethyl)[(3-methyl-2-thienyl)methyl](quinolin-3-ylmethyl)amine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. (2-methoxyethyl)[(3-methyl-2-thienyl)methyl](quinolin-3-ylmethyl)amine has also been found to reduce oxidative stress and protect against cell death induced by oxidative stress. In addition, it has been shown to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (2-methoxyethyl)[(3-methyl-2-thienyl)methyl](quinolin-3-ylmethyl)amine is its potential applications in the field of medicinal chemistry. It has shown promising results in various preclinical studies and may have therapeutic potential for the treatment of various diseases. However, one of the limitations of (2-methoxyethyl)[(3-methyl-2-thienyl)methyl](quinolin-3-ylmethyl)amine is its complex synthesis method, which may limit its scalability for large-scale production. In addition, further studies are needed to fully understand the mechanism of action and potential side effects of (2-methoxyethyl)[(3-methyl-2-thienyl)methyl](quinolin-3-ylmethyl)amine.
Orientations Futures
There are several future directions for the research on (2-methoxyethyl)[(3-methyl-2-thienyl)methyl](quinolin-3-ylmethyl)amine. One direction is to further investigate its potential applications in the field of medicinal chemistry, including the development of new drugs for the treatment of various diseases. Another direction is to explore its potential as a neuroprotective agent and its ability to protect against oxidative stress-induced cell death. In addition, further studies are needed to fully understand the mechanism of action of (2-methoxyethyl)[(3-methyl-2-thienyl)methyl](quinolin-3-ylmethyl)amine and its potential side effects.
Applications De Recherche Scientifique
(2-methoxyethyl)[(3-methyl-2-thienyl)methyl](quinolin-3-ylmethyl)amine has shown potential applications in the field of medicinal chemistry due to its ability to interact with various biological targets. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. (2-methoxyethyl)[(3-methyl-2-thienyl)methyl](quinolin-3-ylmethyl)amine has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to have neuroprotective effects and can protect against oxidative stress-induced cell death.
Propriétés
IUPAC Name |
2-methoxy-N-[(3-methylthiophen-2-yl)methyl]-N-(quinolin-3-ylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-15-7-10-23-19(15)14-21(8-9-22-2)13-16-11-17-5-3-4-6-18(17)20-12-16/h3-7,10-12H,8-9,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWZABCIHJAFAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN(CCOC)CC2=CC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



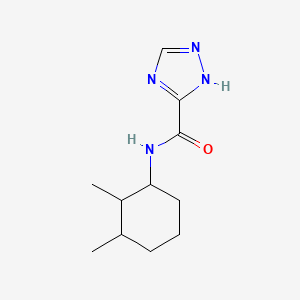

![1-[benzyl(methyl)amino]-3-(2-methoxy-5-{[(3-methylbenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B3975513.png)
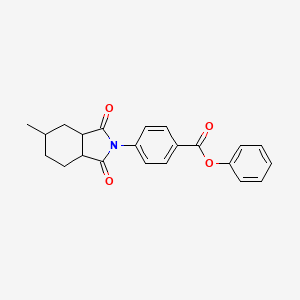
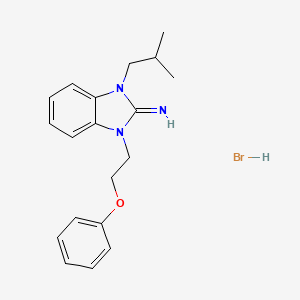
![N-1,3-benzothiazol-2-yl-2-[(1-methyl-1H-imidazol-2-yl)thio]butanamide](/img/structure/B3975528.png)
![1-[(3-methylpyridin-2-yl)methyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B3975533.png)
![3-[1-(5-methyl-1H-benzimidazol-2-yl)propyl]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B3975541.png)
![N~2~-(4-ethoxyphenyl)-N~1~-{2-methyl-4-[(phenylthio)methyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3975553.png)
![N-(2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}ethyl)-N'-phenylurea](/img/structure/B3975558.png)
![N~1~-(tert-butyl)-N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3975560.png)
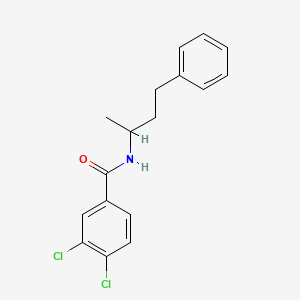
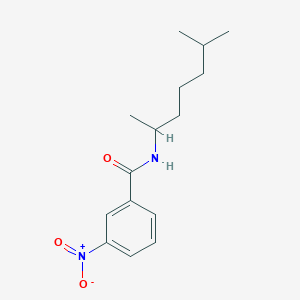
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-methylbutanamide](/img/structure/B3975601.png)